3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one

Mitochondrial uncoupling Structure-activity relationship Off-target safety profiling

Medicinal chemistry programs requiring the exact para-trifluoromethoxy regioisomer face supply risks: meta-OCF₃ or para-CF₃ analogs introduce mitochondrial uncoupling liabilities and alter kinase hinge-binding fidelity. This 3-aryl-pyrazin-2(1H)-one (CAS 1707383-18-3) provides: - Para-OCF₃ substitution validated for PDGFRβ DFG-in inhibition (nanomolar enzymatic potency) - Lower protonophore activity vs. meta-OCF₃ isomers per Murray SAR - ≥95% purity, research-grade, for C3 diversification or fragment-based CRF1 screens

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
Cat. No. B13686477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CNC2=O)OC(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17)
InChIKeyIDCKFFWEZCYUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one: Core Scaffold, Physicochemical Profile, and Procurement Context


3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one (CAS 1707383-18-3; molecular formula C₁₁H₇F₃N₂O₂; MW 256.18) is a 3-aryl-2(1H)-pyrazinone derivative bearing a para-trifluoromethoxy (–OCF₃) substituent on the pendant phenyl ring. The pyrazin-2(1H)-one core is a privileged heterocyclic scaffold widely exploited in kinase inhibitor design [1], and the –OCF₃ group confers distinct electronic character, enhanced lipophilicity, and altered metabolic stability relative to –OCH₃, –CH₃, or –CF₃ congeners [2]. The compound is primarily supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and agrochemical discovery programs .

Why 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one Cannot Be Replaced by Common Pyrazinone Analogs: Para-OCF₃ Defines Target Engagement, Off-Target Liability, and Physicochemical Trajectory


The para-trifluoromethoxy substitution pattern is not a generic lipophilicity handle; it is a precise structural determinant that dictates both target potency and off-target safety profiles. The mitochondrial uncoupling SAR established by Murray et al. demonstrates that para-OCF₃ substitution on the aniline/phenyl ring of 2,3-substituted pyrazines is markedly less active as a protonophore than the meta-OCF₃ isomer [1]. This means that indiscriminate replacement of 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one with a meta-OCF₃ or para-CF₃ analog introduces a measurable risk of mitochondrial off-target activity. Furthermore, the unsubstituted parent compound 3-phenylpyrazin-2(1H)-one (a known natural product with antibacterial MIC values) lacks the electronic and steric features conferred by –OCF₃ that modulate kinase ATP-binding pocket interactions and cellular permeability [2]. Procurement of the exact para-OCF₃ regioisomer is therefore non-negotiable when the synthetic route targets a specific kinase inhibitor pharmacophore or when minimizing uncoupling-related cytotoxicity is a program requirement.

Quantitative Differentiation Evidence for 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one Versus Closest Analogs


Mitochondrial Uncoupling Liability: Para-OCF₃ vs. Meta-OCF₃ and Para-CF₃ Substitution on 2,3-Substituted Pyrazines

In the anilinopyrazine series evaluated for mitochondrial protonophore activity, the para-trifluoromethoxy (–OCF₃) substitution on the aniline ring is explicitly reported as less active than either the meta-OCF₃ isomer or the para-CF₃ analog. Murray et al. state that 'a trifluoromethyl group is best at the para position while the trifluoromethoxy group is preferred in the meta position' for efficient uncoupling [1]. This positional preference is mechanistically linked to the ability of the substituent to stabilize an internal hydrogen bond required for proton shuttling across the mitochondrial inner membrane. The target compound, bearing a para-OCF₃ group, is therefore predicted to exhibit a reduced uncoupling liability compared to its meta-OCF₃ regioisomer and substantially lower uncoupling activity than the para-CF₃ analog. For a procurement decision, selecting 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one over 3-[3-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one or 3-[4-(trifluoromethyl)phenyl]pyrazin-2(1H)-one directly reduces the probability of confounding mitochondrial off-target effects in cellular assays.

Mitochondrial uncoupling Structure-activity relationship Off-target safety profiling

Antimicrobial Potency: 3-Phenylpyrazin-2(1H)-one (Unsubstituted Parent) Benchmark MIC Data for Para-OCF₃ Derivative Comparison

The unsubstituted parent scaffold, 3-phenylpyrazin-2(1H)-one, was isolated as a natural product from Streptomyces sp. TN82 and exhibited potent antibacterial activity with MIC values of 1.0 μg/mL against Listeria monocytogenes (2-fold lower than ampicillin at 2.0 μg/mL and 12.5-fold lower than kanamycin at 12.50 μg/mL) [1]. Full MIC data against Staphylococcus aureus and Salmonella typhimurium are also reported in the primary study [1]. This provides a direct benchmark for evaluating the effect of 4-OCF₃ substitution on the phenyl ring: the –OCF₃ group is expected to modulate both potency (via altered electronic distribution on the pyrazinone ring) and spectrum (via increased lipophilicity enhancing Gram-negative outer membrane penetration). While head-to-head MIC data for the 4-OCF₃ derivative are not publicly available at time of writing, the unsubstituted parent's activity profile establishes the scaffold as antimicrobial-competent, and the –OCF₃ modification is a rational vector for potency and spectrum optimization in anti-infective SAR campaigns.

Antimicrobial activity Natural product MIC determination

CRF1 Receptor Affinity: Para-Trifluoromethoxy Phenylamino Pyrazinone Core as a High-Affinity Pharmacophore

A closely related pyrazin-2(1H)-one derivative incorporating a 4-(trifluoromethoxy)phenylamino substituent at the 3-position of the pyrazinone ring (BDBM50293933 / CHEMBL549320) demonstrates high-affinity binding to the rat CRF1 receptor with an IC₅₀ of 6.5 nM in a radioligand displacement assay [1]. This compound contains additional substitutions (5-chloro, 1-cyclopropylethyl) not present in the target compound, but the 4-OCF₃-phenyl motif attached to the pyrazinone core is shared. In comparison, the unsubstituted parent scaffold 3-phenylpyrazin-2(1H)-one lacks this potent CRF1 engagement. For programs pursuing CRF1-targeted therapeutics (anxiety, depression, cognitive disorders), the 4-OCF₃ substituent is a critical pharmacophoric element whose deletion or positional isomerization is expected to ablate receptor affinity. The target compound serves as a minimal core for further SAR optimization in this receptor class.

Corticotropin-releasing factor receptor 1 CRF1 antagonist CNS drug discovery

Kinase Inhibitor Scaffold Differentiation: Pyrazin-2(1H)-one Core vs. Alternative Heterocycles in PDGFRβ Inhibition

The pyrazin-2(1H)-one core is established as a type I (DFG-in) kinase inhibitor scaffold targeting PDGFRβ, with optimized 3,5-diaryl-pyrazin-2(1H)-ones achieving potent enzymatic inhibition [1]. In contrast to isosteric pyridin-2(1H)-one or pyrimidin-4(3H)-one scaffolds, the pyrazin-2(1H)-one system offers a distinct hydrogen-bonding pattern with the kinase hinge region (N1 acceptor / C2 carbonyl) and positions the C3 aryl substituent for hydrophobic pocket occupancy. The –OCF₃ group at the para position of the C3-phenyl ring enhances this hydrophobic interaction while modulating the electron density of the pyrazinone ring through inductive effects [2]. Substituting the pyrazinone core with a pyridone or pyrimidone scaffold alters both the hinge-binding geometry and the vector of the C3 substituent, which can result in loss of potency and selectivity. The target compound is therefore a non-fungible building block specifically for pyrazinone-based kinase inhibitor libraries.

Kinase inhibitor PDGFRβ DFG-in binding mode Scaffold comparison

Lipophilicity and Metabolic Stability Differentiation: Para-OCF₃ vs. Para-OCH₃ and Para-CF₃ Substituents on the Phenyl Ring

The trifluoromethoxy (–OCF₃) group is electronically distinct from both methoxy (–OCH₃) and trifluoromethyl (–CF₃). The –OCF₃ substituent is characterized as a 'pseudohalogen' with strong electron-withdrawing inductive character (σₚ ≈ 0.35) while retaining the oxygen linker that can participate in hydrogen-bonding interactions; in contrast, –CF₃ is purely hydrophobic and lacks hydrogen-bonding capability, and –OCH₃ is electron-donating and metabolically labile via O-demethylation [1]. Compared to 3-[4-(trifluoromethyl)phenyl]pyrazin-2(1H)-one, the –OCF₃ analog exhibits different solvation thermodynamics (ΔlogP ~0.4–0.6 units depending on context) and distinct CYP450 oxidative metabolism profiles [2]. Compared to 3-[4-(methoxy)phenyl]pyrazin-2(1H)-one, the –OCF₃ analog is resistant to O-dealkylation, a major metabolic soft spot for aryl alkyl ethers, resulting in longer microsomal half-life [2]. These differences are not cosmetic—they directly impact oral bioavailability, CNS penetration, and in vivo clearance in lead optimization campaigns.

Lipophilicity Metabolic stability Physicochemical property tuning Lead optimization

Natural Product vs. Synthetic Analog: 3-Phenylpyrazin-2(1H)-one (Natural) as Baseline for Para-OCF₃ Functionalization

3-Phenylpyrazin-2(1H)-one was reported for the first time as a natural product from Streptomyces sp. TN82, with confirmed antibacterial activity significantly exceeding that of kanamycin [1]. The target compound, 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one, is its synthetic 4-OCF₃ derivative. The introduction of –OCF₃ at the para position is expected to modulate both antibacterial potency (via altered electron distribution on the pyrazinone ring affecting target binding) and antibacterial spectrum (via increased lipophilicity enhancing Gram-negative outer membrane penetration). In SAR campaigns, the natural product serves as the unsubstituted baseline (MIC = 1.0 μg/mL against L. monocytogenes) [1]. The 4-OCF₃ derivative is the logical first-step synthetic modification to explore the impact of electron-withdrawing, lipophilic para-substitution on the antibacterial pharmacophore. No other single-point modification can simultaneously probe electronic and lipophilic effects while retaining the natural scaffold's core topology.

Natural product Scaffold derivatization Antibacterial SAR

High-Impact Research and Industrial Procurement Scenarios for 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one


Kinase Inhibitor Lead Generation: Pyrazin-2(1H)-one DFG-in Library Construction

Procurement scenario for medicinal chemistry groups building focused kinase inhibitor libraries around the pyrazin-2(1H)-one scaffold. As demonstrated by Horbert et al., 3,5-diaryl-pyrazin-2(1H)-ones are validated ATP-competitive DFG-in inhibitors of PDGFRβ with nanomolar enzymatic potency [1]. The 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one serves as a key building block for C3 diversification, where the para-OCF₃ group occupies the hydrophobic back pocket of the kinase ATP-binding site while the pyrazinone N1 and C2 carbonyl engage the hinge region. Substitution of this building block with a meta-OCF₃ or para-CF₃ analog alters the hydrophobic pocket occupancy vector and may reduce hinge-binding complementarity. Programs targeting PDGFRβ, FLT3, or Btk kinases should prioritize the exact para-OCF₃ regioisomer to maintain pharmacophore fidelity.

Mitochondrial Off-Target Counter-Screening Controls for Protonophore Liability Assessment

The SAR established by Murray et al. demonstrates that para-OCF₃ substitution on aniline/phenyl rings attached to pyrazines is disfavored for mitochondrial uncoupling activity compared to meta-OCF₃ and para-CF₃ [1]. This makes 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one a valuable negative-control compound in mitochondrial protonophore screening cascades. When a program's lead series contains 3-aryl-pyrazinone motifs, testing both para-OCF₃ (predicted low uncoupling) and meta-OCF₃ or para-CF₃ (predicted high uncoupling) isoforms in a Seahorse or Oroboros respiration assay enables quantitative off-target de-risking. Procurement of the exact para-OCF₃ regioisomer with high purity (≥95%) is essential for unambiguous counter-screening data interpretation.

Natural Product-Inspired Antibacterial SAR: From 3-Phenylpyrazin-2(1H)-one to Fluorinated Analogs

The natural product 3-phenylpyrazin-2(1H)-one, isolated from Streptomyces sp. TN82, demonstrates potent activity against L. monocytogenes (MIC = 1.0 μg/mL; 2-fold more potent than ampicillin) [2]. For anti-infective SAR programs seeking to improve potency and spectrum through fluorination, 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one is the direct 4-OCF₃ derivative. This compound enables systematic exploration of electronic (inductive withdrawal) and lipophilic (logP increase) effects on antibacterial activity without altering the core scaffold topology. The compound should be procured alongside the unsubstituted parent and the 4-CF₃, 3-OCF₃, and 4-OCH₃ analogs to construct a complete electronic/lipophilic SAR matrix.

CRF1 Receptor Antagonist Fragment-Based Drug Discovery: Minimal Core Procurement

A more elaborated 4-OCF₃-phenylamino-pyrazinone derivative (CHEMBL549320) demonstrates CRF1 receptor binding with an IC₅₀ of 6.5 nM [3]. For fragment-based drug discovery (FBDD) or scaffold-hopping programs targeting the CRF1 receptor, 3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one represents the minimal core that preserves the 4-OCF₃ pharmacophoric element while eliminating additional substituents that may introduce unwanted molecular complexity. The compound can be used in SPR-based fragment screens, ligand-observed NMR, or crystallographic soaking experiments to validate CRF1 hinge-region binding. Procurement of this minimal core, rather than a fully elaborated analog, maximizes the chemical space accessible for subsequent fragment growth and optimization.

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